Cas no 2411327-68-7 ((2E)-4-(dimethylamino)-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylbut-2-enamide)
![(2E)-4-(dimethylamino)-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylbut-2-enamide structure](https://ja.kuujia.com/scimg/cas/2411327-68-7x500.png)
(2E)-4-(dimethylamino)-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylbut-2-enamide 化学的及び物理的性質
名前と識別子
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- Z3952172061
- (2E)-4-(dimethylamino)-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylbut-2-enamide
- (E)-4-(Dimethylamino)-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylbut-2-enamide
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- インチ: 1S/C16H25N3O2/c1-12-10-17-14(13(2)16(12)21-6)11-19(5)15(20)8-7-9-18(3)4/h7-8,10H,9,11H2,1-6H3/b8-7+
- InChIKey: BXRDQZPRJFWCQM-BQYQJAHWSA-N
- ほほえんだ: O(C)C1C(C)=CN=C(C=1C)CN(C)C(/C=C/CN(C)C)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 357
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 45.7
(2E)-4-(dimethylamino)-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylbut-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26582809-0.05g |
(2E)-4-(dimethylamino)-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylbut-2-enamide |
2411327-68-7 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
(2E)-4-(dimethylamino)-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylbut-2-enamide 関連文献
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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5. Back matter
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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10. C to H effective ratio as a descriptor for co-processing light oxygenates and CH4 on Mo/H-ZSM-5†Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
(2E)-4-(dimethylamino)-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylbut-2-enamideに関する追加情報
Introduction to (2E)-4-(dimethylamino)-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylbut-2-enamide (CAS No. 2411327-68-7)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, with each molecule holding the potential to revolutionize therapeutic strategies. One such compound, identified by the CAS number 2411327-68-7, is named (2E)-4-(dimethylamino)-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylbut-2-enamide. This compound, characterized by its intricate molecular structure, has garnered significant attention in the scientific community due to its unique chemical properties and promising biological activities.
The molecular framework of this compound consists of a but-2-enamide core substituted with a dimethylamino group at the 4-position and a complex pyridine derivative at the N-position. The presence of the 4-methoxy-3,5-dimethylpyridin-2-yl moiety introduces a layer of structural complexity that is often associated with enhanced biological activity. This particular substitution pattern is not arbitrary but rather a result of meticulous design aimed at optimizing interactions with biological targets.
In recent years, there has been a growing interest in exploring the pharmacological potential of pyridine-based compounds. Pyridines are known for their ability to interact with various enzymes and receptors, making them valuable scaffolds for drug discovery. The specific substitution pattern in (2E)-4-(dimethylamino)-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylbut-2-enamide suggests that it may exhibit properties such as receptor binding affinity and metabolic stability, which are crucial for drug efficacy and safety.
The amide functional group in this compound also contributes to its pharmacological profile. Amides are commonly found in bioactive molecules due to their ability to form hydrogen bonds, which can enhance binding affinity and selectivity. The but-2-enamide moiety in particular may contribute to favorable pharmacokinetic properties, including solubility and bioavailability.
Recent studies have highlighted the importance of understanding the three-dimensional structure of molecules in predicting their biological activity. Computational modeling techniques have been increasingly employed to simulate the interactions between this compound and potential biological targets. These studies suggest that (2E)-4-(dimethylamino)-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylbut-2-enamide may interact with proteins involved in signal transduction pathways, potentially leading to therapeutic effects.
The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the various substituents into the molecular framework. This includes palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, which are well-established techniques in modern organic synthesis.
In addition to its potential therapeutic applications, this compound has also been studied for its chemical reactivity. The presence of multiple functional groups provides opportunities for further derivatization, allowing chemists to explore new analogs with tailored properties. Such derivatives may exhibit enhanced efficacy or reduced side effects compared to the parent compound.
The development of new drugs is a complex process that involves extensive testing to ensure safety and efficacy. Preclinical studies have been conducted to evaluate the pharmacological properties of (2E)-4-(dimethylamino)-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylbut-2-enamide. These studies have provided valuable insights into its potential mechanisms of action and toxicological profile. While further research is needed to fully understand its therapeutic potential, these initial findings are encouraging.
The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been instrumental in predicting how this compound will interact with biological targets at the atomic level. These predictions have guided experimental efforts and helped optimize the molecular structure for improved biological activity. The integration of computational methods with traditional wet chemistry has accelerated the drug discovery process significantly.
The future of pharmaceutical research relies on innovative approaches that combine cutting-edge technology with traditional scientific principles. Compounds like (2E)-4-(dimethylamino)-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylbut-2-enamide represent the forefront of this effort, offering new possibilities for treating various diseases. As our understanding of molecular interactions continues to grow, so too will our ability to develop safer and more effective therapies.
2411327-68-7 ((2E)-4-(dimethylamino)-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylbut-2-enamide) 関連製品
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